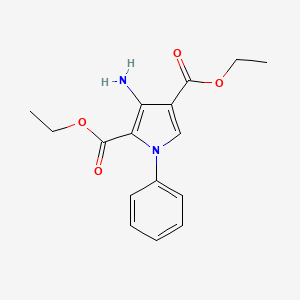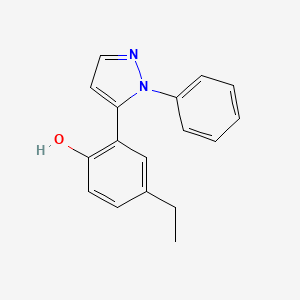
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione
Overview
Description
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione, or (3R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular weight of 240.3 g/mol and a melting point of 81-83 °C. The compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Benzaldehyde, Acetic anhydride, L-proline, Sodium acetate, Sodium hydroxide, Ethanol, Diethyl ether, Hydrochloric acid, Sodium chloride, Wate
Reaction
Step 1: Benzaldehyde is reacted with L-proline in ethanol to form (3R)-1-benzylpyrrolidine-2,5-dione., Step 2: (3R)-1-benzylpyrrolidine-2,5-dione is then reacted with acetic anhydride and sodium acetate in diethyl ether to form (3R)-1-benzyl-3-(acetyloxy)pyrrolidine-2,5-dione., Step 3: The product from step 2 is then treated with hydrochloric acid to remove the benzyl protecting group, yielding the final product, (3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione., Step 4: The product is purified by recrystallization from ethanol and water, and dried under vacuum to obtain the pure compound.
Mechanism Of Action
The mechanism of action of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is not well understood. However, it is believed to be involved in a range of biological activities, including inhibition of the enzyme cyclooxygenase, inhibition of the enzyme aromatase, and inhibition of the enzyme 5-lipoxygenase.
Biochemical And Physiological Effects
The biochemical and physiological effects of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione are not well understood. However, it has been reported to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects, as well as to exhibit antioxidant activity. It has also been reported to have an effect on the expression of certain genes involved in inflammation and angiogenesis.
Advantages And Limitations For Lab Experiments
The advantages of using ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione in laboratory experiments include its low cost and availability, its stability, and its ability to be used as a starting material in the synthesis of a wide range of organic compounds. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
For the use of (((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione include further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds, its potential as an anti-inflammatory and anti-angiogenic agent, and its potential as an antioxidant. Additionally, further research could be conducted into its potential mechanism of action and its potential effects on gene expression. Further research could also be conducted into its potential toxicity and its potential interactions with other drugs.
Scientific Research Applications
The compound ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used to synthesize a range of monomers and polymers, as well as in the synthesis of a range of bioactive compounds.
properties
IUPAC Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363704 | |
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate | |
CAS RN |
156150-59-3 | |
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
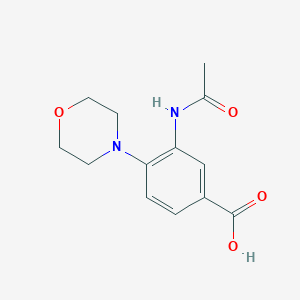
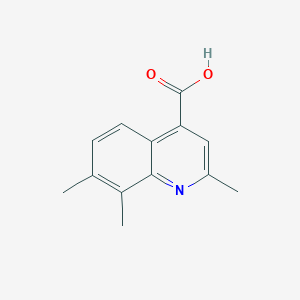
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)
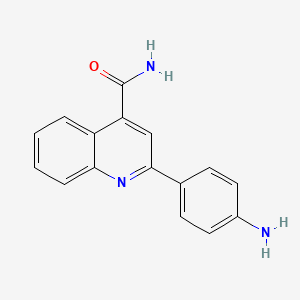
![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
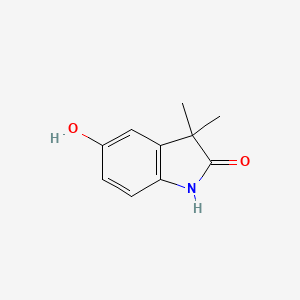
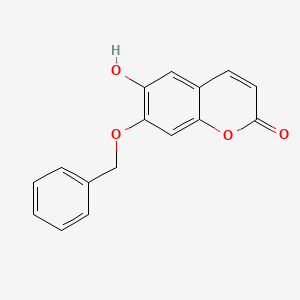
methanone](/img/structure/B1270661.png)

